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Introduction

ONT-993 is the primary and pharmacologically active metabolite of tucatinib, a highly selective
tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HERZ2). Tucatinib, in
combination with other agents, is approved for the treatment of HER2-positive metastatic
breast cancer and colorectal cancer. As a significant metabolite, understanding the safety and
toxicity profile of ONT-993 is crucial for a comprehensive assessment of tucatinib's overall risk-
benefit profile. This technical guide provides a detailed overview of the available non-clinical
and clinical data on the safety and toxicity of ONT-993, with a focus on quantitative data,
experimental methodologies, and relevant biological pathways.

Non-Clinical Safety and Toxicology

The safety and toxicology of ONT-993 have been primarily evaluated as part of the non-clinical
development program for the parent drug, tucatinib. Standalone toxicity studies on ONT-993
are not extensively available in the public domain. The following sections summarize the
findings from studies on tucatinib, which are informative for the safety profile of ONT-993.

Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies of tucatinib were conducted in rats and monkeys. These studies
identified the gastrointestinal (Gl) tract and liver as the primary target organs of toxicity.[1]
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Table 1: Summary of Findings from Repeat-Dose Toxicity Studies of Tucatinib

Species Duration Key Findings

- Hematology and clinical
chemistry changes indicative
of inflammation and
hepatotoxicity at mid and high
doses.[1] - Target organs:

Rat 28-day hematolymphoid system
(lymphoid depletion),
gastrointestinal tract (erosion
and ulcerations), and skeletal
muscle (myofiber
degeneration/regeneration and

hemorrhage in males).[1]

- Uterine atrophy, vaginal
atrophy, and changes in
corpora lutea in females at
doses = 6 mg/kg/day.[1] -
Decreased prostate weights,

Rat 13.week testicular atrophy and edema,
and oligospermia/germ cell
debris in epididymides in
males at doses = 120
mg/kg/day.[1] - Lobular atrophy
of the mammary gland in

males at doses = 6 mg/kg/day.

- Gl and liver toxicities were
Monkey 13-week _
the major observed effects.

Experimental Protocols:

Detailed experimental protocols for these repeat-dose toxicity studies are not publicly available.
However, based on standard practices for such studies, the following general methodology can
be inferred:
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o Animal Models: Sprague-Dawley rats and cynomolgus monkeys are commonly used species
for repeat-dose toxicity studies.

e Dosing: Tucatinib was likely administered orally once or twice daily for the specified duration.
Dose-ranging studies would have been conducted to determine the appropriate dose levels
(low, mid, and high doses).

o Observations: Included clinical signs, body weight, food consumption, hematology, clinical
chemistry, urinalysis, and macroscopic and microscopic pathology.

o Toxicokinetics: Plasma concentrations of tucatinib and ONT-993 would have been measured
to assess exposure levels.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of
tucatinib on vital physiological functions.

o Cardiovascular System: A dedicated clinical study in healthy volunteers assessed the effect
of tucatinib and ONT-993 on cardiac repolarization. The study found no statistically
significant or clinically relevant effect on the QT interval.

e Respiratory and Central Nervous Systems: Non-clinical studies indicated no adverse effects
of tucatinib on respiratory or neurological behavior.

Experimental Protocol: Clinical Thorough QT/QTc Study

» Study Design: A randomized, partially double-blind, placebo- and positive-controlled three-
period crossover study in healthy volunteers.

» Dosing: Tucatinib 300 mg administered twice daily to achieve steady-state concentrations.

o Assessments: Serial electrocardiograms (ECGs) were recorded to measure the QT interval,
corrected for heart rate (QTc). Plasma concentrations of tucatinib and ONT-993 were also
measured.

Genotoxicity and Carcinogenicity
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Information regarding specific genotoxicity and carcinogenicity studies for ONT-993 is not
available in the provided search results.

Reproductive and Developmental Toxicology

Animal reproduction studies with tucatinib revealed evidence of embryo-fetal toxicity.

e Findings: Administration of tucatinib to pregnant rats and rabbits during organogenesis
resulted in embryo-fetal mortality, reduced fetal weight, and fetal abnormalities at maternal
exposures greater than or equal to 1.3 times the human exposure at the recommended

dose.

Clinical Safety Profile

The clinical safety of ONT-993 is inferred from the safety data of tucatinib from various clinical
trials, as ONT-993 is the primary metabolite. The most common adverse reactions observed in
patients treated with tucatinib-based regimens are diarrhea and hepatotoxicity.

Table 2: Common Adverse Reactions Associated with Tucatinib Treatment (and therefore
exposure to ONT-993)
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Adverse Reaction Grade 1-4 Incidence (%) Grade 3-4 Incidence (%)
HER2CLIMB Trial (Tucatinib +

Trastuzumab + Capecitabine)

Diarrhea 81 13
Palmar-Plantar

Erythrodysesthesia 03 13
Nausea 58 4
Fatigue 45 4
Vomiting 36 3
Hepatotoxicity (Increased

AL'IF')/AST) 4 39 °
MOUNTAINEER Trial

(Tucatinib + Trastuzumab)

Diarrhea 64 3.5
Fatigue 45 4.7
Rash 35 1.2
Nausea 33 1.2
Abdominal Pain 29 2.3
Infusion-related reactions 21 1.2
Pyrexia 20 0

Note: Incidence rates are for the tucatinib-containing arms of the respective trials.

Management of Key Adverse Reactions

o Diarrhea: Can be severe and may lead to dehydration, hypotension, and acute kidney injury.

Management includes antidiarrheal treatment, dose interruption, reduction, or

discontinuation of tucatinib.
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o Hepatotoxicity: Severe hepatotoxicity has been reported. Monitoring of liver function tests
(ALT, AST, and bilirubin) is required before and during treatment. Dose modifications or
discontinuation may be necessary based on the severity.

Metabolic Pathways and Drug-Drug Interactions

ONT-993 is formed primarily through the oxidation of tucatinib by the cytochrome P450 enzyme
CYP2C8. It is a minor contributor to the overall pharmacological activity of tucatinib.

Signaling Pathway of Tucatinib Metabolism

CYP2C8
(Primary)

Oxidation ONT-993
(aliphatic hydroxylated metabolite)

Tucatinib

CYP3A4
(Minor)

Click to download full resolution via product page

Caption: Metabolic pathway of tucatinib to its primary metabolite, ONT-993.

Drug-Drug Interactions Involving ONT-993
ONT-993 itself can inhibit other CYP enzymes.

e CYP2DS6 Inhibition: ONT-993 is an inhibitor of CYP2D6 with an IC50 of 7.9 uM.

o CYP3A Inactivation: ONT-993 causes metabolism-dependent inactivation of CYP3A with a KI
of 1.6 uM.

The formation of ONT-993 is also affected by inhibitors and inducers of its metabolizing
enzyme, CYP2CS8.

e CYP2CS8 Inhibitors (e.g., gemfibrozil): Co-administration with strong CYP2C8 inhibitors
increases the exposure to tucatinib and decreases the formation of ONT-993.
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e CYP2C8/CYP3A4 Inducers (e.g., rifampin): Co-administration with strong inducers
decreases the exposure to tucatinib and increases the formation of ONT-993.

Experimental Workflow for a Drug-Drug Interaction
Study

Phase 2: Tucatinib with Interacting Drug

Phase 1: Tucatinib Alone l

Analysis

Click to download full resolution via product page
Caption: A typical experimental workflow for a clinical drug-drug interaction study.

Conclusion

The safety and toxicity profile of ONT-993 is intrinsically linked to that of its parent drug,
tucatinib. Non-clinical studies with tucatinib have identified the Gl tract and liver as the primary
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target organs for toxicity, and have also indicated a potential for reproductive and
developmental toxicity. In the clinical setting, the most significant adverse reactions associated
with tucatinib therapy, and by extension exposure to ONT-993, are diarrhea and hepatotoxicity,
which are generally manageable with appropriate medical intervention. ONT-993 is involved in
drug-drug interactions, both as a product of metabolism by CYP2C8 and as an inhibitor of
CYP2D6 and CYP3A. A thorough understanding of these interactions is essential for the safe
and effective use of tucatinib in the clinic. Further research specifically focused on the
independent toxicological profile of ONT-993 could provide a more refined understanding of its
contribution to the overall safety profile of tucatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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